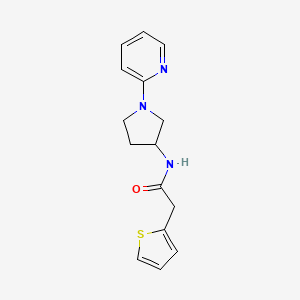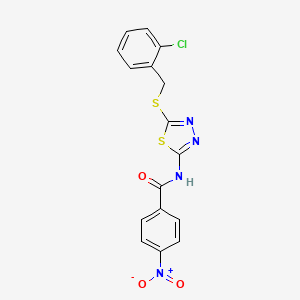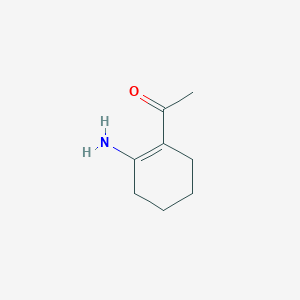
2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester group attached to a cyclopentylmethyl moiety, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopentylmethyl boronic acid with a suitable protecting group, followed by the introduction of the tetramethyl groups. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also participate in oxidation and reduction reactions, as well as substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., water/ethanol mixture).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reactions: Nucleophiles such as halides or alkyl groups can be introduced using various conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryls and substituted biphenyls.
Oxidation Reactions: Ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Alcohols or amines.
Substitution Reactions: Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is extensively used in organic synthesis for the construction of complex molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the labeling of biomolecules and the study of enzyme mechanisms. Its ability to form stable carbon-carbon bonds is valuable in the modification of peptides and proteins.
Medicine: The compound's utility in drug discovery is significant, as it enables the synthesis of diverse chemical libraries for high-throughput screening. It is also used in the development of targeted therapies and diagnostic agents.
Industry: In the materials industry, this compound is used in the production of advanced polymers and electronic materials. Its ability to form strong carbon-carbon bonds contributes to the development of durable and high-performance materials.
Mecanismo De Acción
The mechanism by which 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an organic halide. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide substrate.
Comparación Con Compuestos Similares
Boronic Acids: General boronic acids used in cross-coupling reactions.
Boronic Esters: Other boronic esters with different alkyl or aryl groups.
Organoboron Compounds: Various organoboron compounds used in organic synthesis.
Uniqueness: 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific cyclopentylmethyl group, which provides steric and electronic effects that can influence the reactivity and selectivity of the cross-coupling reactions. This makes it particularly useful for synthesizing complex molecules with high precision.
Propiedades
IUPAC Name |
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)9-10-7-5-6-8-10/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFVFXOXYSETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167693-11-0 |
Source


|
| Record name | 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-4-fluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2898001.png)
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide](/img/structure/B2898005.png)
![3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2898006.png)



![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2898010.png)
![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)
![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2898020.png)
![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)
